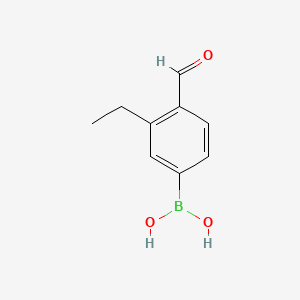
3-Ethyl-4-formylphenylboronic acid
Overview
Description
3-Ethyl-4-formylphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . It is a derivative of phenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-formylphenylboronic acid consists of a phenyl ring substituted with an ethyl group, a formyl group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BO3/c1-2-7-5-9 (10 (12)13)4-3-8 (7)6-11/h3-6,12-13H,2H2,1H3 .
Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Summary of Application: Phenylboronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation. The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes: The review analyses the seven main classes of boron reagent that have been developed .
2. Sensing Applications
- Summary of Application: Boronic acids are increasingly utilised in diverse areas of research, including their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes: The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
3. Medical Applications
- Summary of Application: In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
- Methods of Application: The boron compounds are also used in boron neutron capture therapy of tumors .
- Results or Outcomes: This application has shown promise in the treatment of certain types of cancer .
4. Fluoride-Selective Chemosignaling
- Summary of Application: 3-Formylphenylboronic acid can be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
- Methods of Application: The interaction of boronic acid with fluoride ions results in a change in the color of the merocyanine dye, which can be detected visually or using spectroscopic techniques .
- Results or Outcomes: This application provides a simple and effective method for the detection of fluoride ions .
5. Biological Inhibitor
- Summary of Application: 3-Formylphenylboronic acid is used as a biological inhibitor of γ-glutamyltranspeptidase .
- Methods of Application: The compound is introduced into biological systems where it inhibits the activity of the γ-glutamyltranspeptidase enzyme .
- Results or Outcomes: This application has potential therapeutic implications, particularly in the context of diseases where γ-glutamyltranspeptidase activity is implicated .
6. Glucose-Sensitive Polymers
- Summary of Application: Phenylboronic acid conjugates, including 3-Ethyl-4-formylphenylboronic acid, have been used to create glucose-sensitive polymers .
- Methods of Application: These polymers are designed to respond to changes in glucose levels, enabling self-regulated insulin release in the treatment of diabetes .
- Results or Outcomes: This application has significant potential in the development of advanced diabetes treatments and management strategies .
7. Synthetic Building Block
- Summary of Application: 4-Formylphenylboronic acid, a close relative of 3-Ethyl-4-formylphenylboronic acid, is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .
- Methods of Application: The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990. 4-Bromobenzaldehyde was used as starting material .
- Results or Outcomes: The substance finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .
8. Fluoroalkylation
- Summary of Application: Phenylboronic acids can be used in copper-mediated aerobic fluoroalkylation at room temperature .
- Methods of Application: The reaction involves the interaction of the boronic acid with fluoroalkyl iodides in the presence of a copper catalyst .
- Results or Outcomes: This method provides a simple and effective approach for the synthesis of fluoroalkylated organic compounds .
Safety And Hazards
properties
IUPAC Name |
(3-ethyl-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHGCQVNNDUJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678475 | |
| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-formylphenylboronic acid | |
CAS RN |
1218790-94-3 | |
| Record name | B-(3-Ethyl-4-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



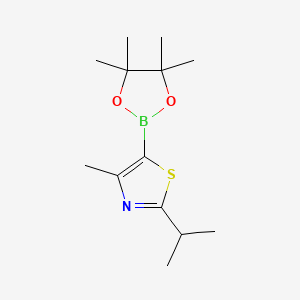
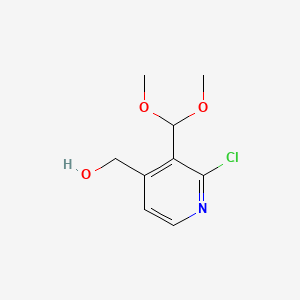
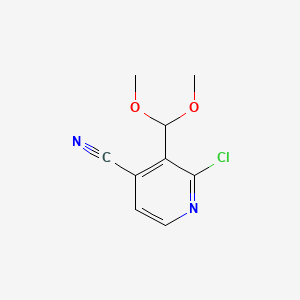
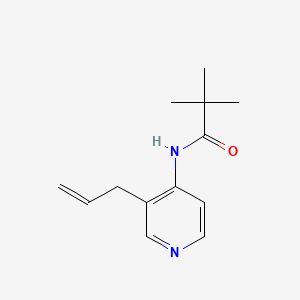
![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
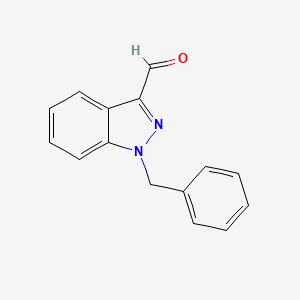
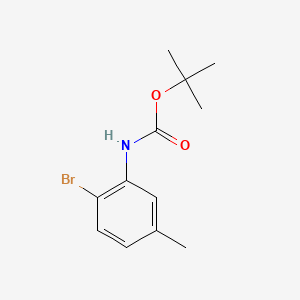
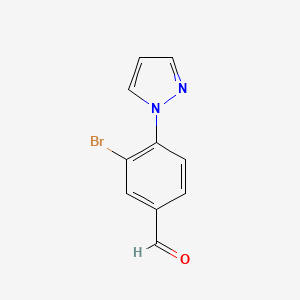
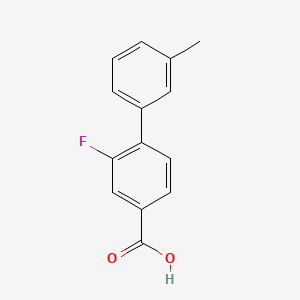
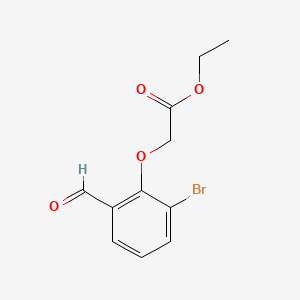
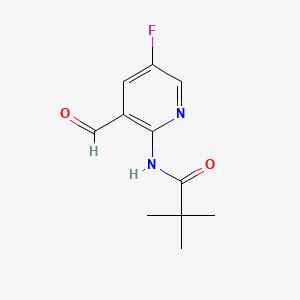
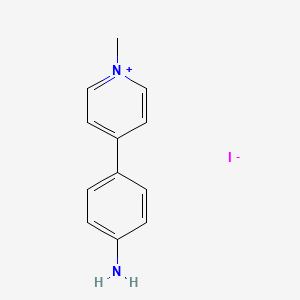
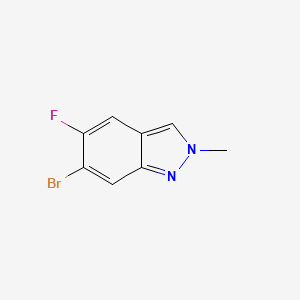
![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)